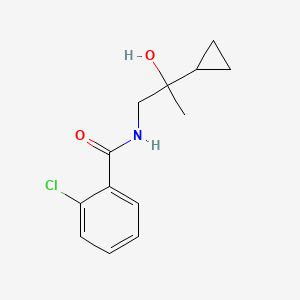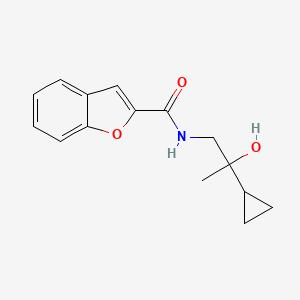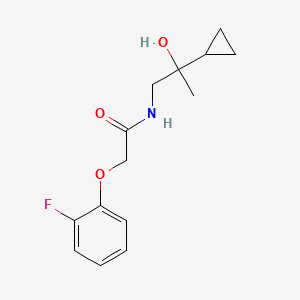
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide (CHPMSB) is an organic compound belonging to the class of compounds known as sulfonamides. It is a white crystalline solid that is soluble in water, alcohols, and ethers. CHPMSB is an important research tool in the field of organic chemistry, as it is used in the synthesis of various organic compounds. Its primary use is in the synthesis of pharmaceuticals, such as antibiotics, anti-cancer drugs, and other drugs.
科学的研究の応用
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide has a wide range of scientific research applications. It is used as a starting material in the synthesis of various organic compounds, including antibiotics, anti-cancer drugs, and other drugs. It is also used in the synthesis of polymers, such as polyurethanes and polyamides. This compound is also used in the synthesis of organic catalysts, such as palladium and ruthenium catalysts, which are used in organic synthesis.
作用機序
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of two substrates, such as aldehydes and ketones, to form a new compound. The reaction occurs through a nucleophilic substitution reaction, in which the nucleophile (the this compound molecule) attacks the electrophile (the substrate molecule). This results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It also has anti-inflammatory and anti-bacterial properties. It has been used to treat bacterial infections, such as urinary tract infections, and has been shown to be effective in treating certain types of cancer.
実験室実験の利点と制限
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive starting material, and it is easy to obtain. It is also a relatively stable compound and does not decompose easily. However, it is also a relatively reactive compound and can react with other compounds in the reaction mixture. It is also sensitive to light, so it should be stored in a dark environment.
将来の方向性
The future of N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is promising. It has a wide range of applications in the synthesis of organic compounds, and its use in the synthesis of pharmaceuticals is likely to increase in the future. It is also being explored for its potential use in the synthesis of polymers, such as polyurethanes and polyamides, and catalysts, such as palladium and ruthenium catalysts. Additionally, its potential use in the treatment of cancer and other diseases is being investigated. Finally, its potential use in the development of new drugs and other compounds is being explored.
合成法
N-(2-cyclopropyl-2-hydroxypropyl)-2-(methylsulfanyl)benzamide is synthesized from the reaction of benzamide and 2-cyclopropyl-2-hydroxypropyl methyl sulfide in the presence of an acid catalyst. The reaction is carried out at room temperature and the reactants are mixed in a 1:1 molar ratio. The reaction is complete in approximately 1 hour and yields a white crystalline solid.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-14(17,10-7-8-10)9-15-13(16)11-5-3-4-6-12(11)18-2/h3-6,10,17H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKBUMRUBSTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6488393.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6488412.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B6488427.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)



![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
